1-(1,3-Benzoxazol-2-yl)piperidin-4-one
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Overview
Description
1-(1,3-Benzoxazol-2-yl)piperidin-4-one is a chemical compound with the molecular formula C12H12N2O2 and a molecular weight of 216.24 g/mol . This compound features a benzoxazole ring fused to a piperidinone moiety, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Benzoxazol-2-yl)piperidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminophenol with piperidin-4-one in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to facilitate the formation of the benzoxazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-Benzoxazol-2-yl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or halogens (Cl2, Br2).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: HNO3 for nitration, Cl2 or Br2 for halogenation.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated bonds.
Substitution: Substituted benzoxazole derivatives with nitro or halogen groups.
Scientific Research Applications
1-(1,3-Benzoxazol-2-yl)piperidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzoxazol-2-yl)piperidin-4-one involves its interaction with specific molecular targets and pathways. The benzoxazole ring can interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects .
Comparison with Similar Compounds
1-(1,3-Benzoxazol-2-yl)piperidin-4-aminehydrochloride: A related compound with an amine group instead of a ketone.
1-Benzyl-4-piperidone: Another piperidinone derivative with a benzyl group.
Uniqueness: 1-(1,3-Benzoxazol-2-yl)piperidin-4-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both the benzoxazole and piperidinone moieties allows for versatile chemical modifications and potential therapeutic applications .
Properties
IUPAC Name |
1-(1,3-benzoxazol-2-yl)piperidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-9-5-7-14(8-6-9)12-13-10-3-1-2-4-11(10)16-12/h1-4H,5-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHLYGCSYYWXLCO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C2=NC3=CC=CC=C3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649192 |
Source
|
Record name | 1-(1,3-Benzoxazol-2-yl)piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1035840-42-6 |
Source
|
Record name | 1-(1,3-Benzoxazol-2-yl)piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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